
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is an organic compound that belongs to the class of dithioles Dithioles are five-membered heterocyclic compounds containing two sulfur atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- typically involves the following steps:
Formation of the Dithiole Ring: The dithiole ring can be synthesized through the reaction of a suitable dithiol with a carbonyl compound under acidic conditions. This step forms the core dithiole structure.
Introduction of Phenyl Groups: The phenyl groups can be introduced through a Friedel-Crafts alkylation reaction, where benzene or a substituted benzene reacts with the dithiole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Ylidene Formation: The final step involves the formation of the ylidene group, which can be achieved through a Wittig reaction. This reaction involves the use of a phosphonium ylide to introduce the ylidene group at the desired position on the dithiole ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Continuous flow reactors and other advanced techniques may be employed to achieve these goals.
化学反応の分析
Types of Reactions
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or dithiol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the dithiole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial, anticancer, and antioxidant properties.
Medicine: The compound’s potential therapeutic applications are being investigated, particularly in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, due to its electronic properties.
作用機序
The mechanism of action of 1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
類似化合物との比較
Similar Compounds
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-: This compound has methyl groups instead of phenyl groups, which can affect its chemical properties and reactivity.
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-dichloro-:
Uniqueness
1,3-Dithiole, 2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl- is unique due to its specific arrangement of phenyl groups and dithiole rings. This structure imparts distinct electronic and steric properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
23780-79-2 |
|---|---|
分子式 |
C30H20S4 |
分子量 |
508.7 g/mol |
IUPAC名 |
2-(4,5-diphenyl-1,3-dithiol-2-ylidene)-4,5-diphenyl-1,3-dithiole |
InChI |
InChI=1S/C30H20S4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-29(31-25)30-33-27(23-17-9-3-10-18-23)28(34-30)24-19-11-4-12-20-24/h1-20H |
InChIキー |
RYRJVWGOWMVIDR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5)S2)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


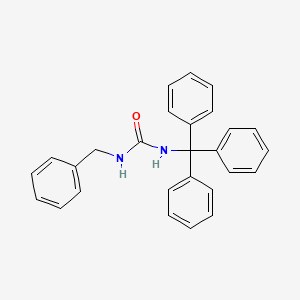
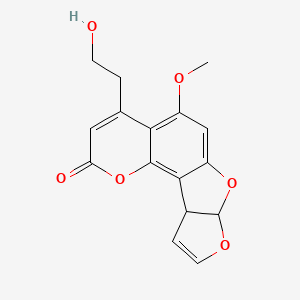
![N-[(E)-butan-2-ylideneamino]-2-chloro-N-(2-chloroethyl)ethanamine;perchloric acid](/img/structure/B14700226.png)
![Morpholine, 4-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14700230.png)
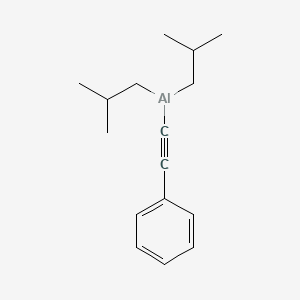
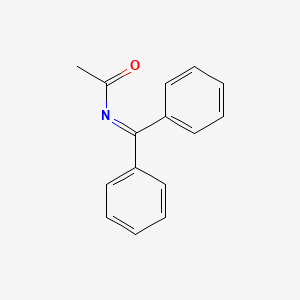
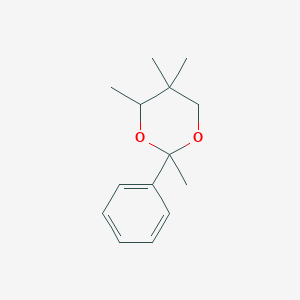
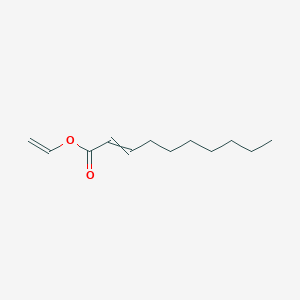

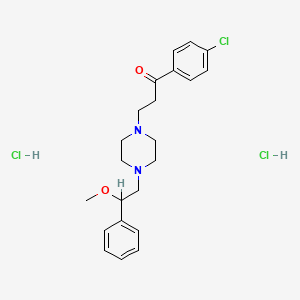
![14-oxa-10-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(16),2,4,6,8,11-hexaene-13,15-dione](/img/structure/B14700274.png)

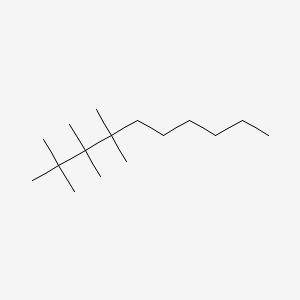
![Heptadecyl 3-[bis(2-chloroethyl)amino]-4-methylbenzoate](/img/structure/B14700297.png)
